

# N-Acetyltyramine: Structure & Hydrogen Bonding Profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: N-Acetyltyramine

CAS No.: 1202-66-0

Cat. No.: S589391

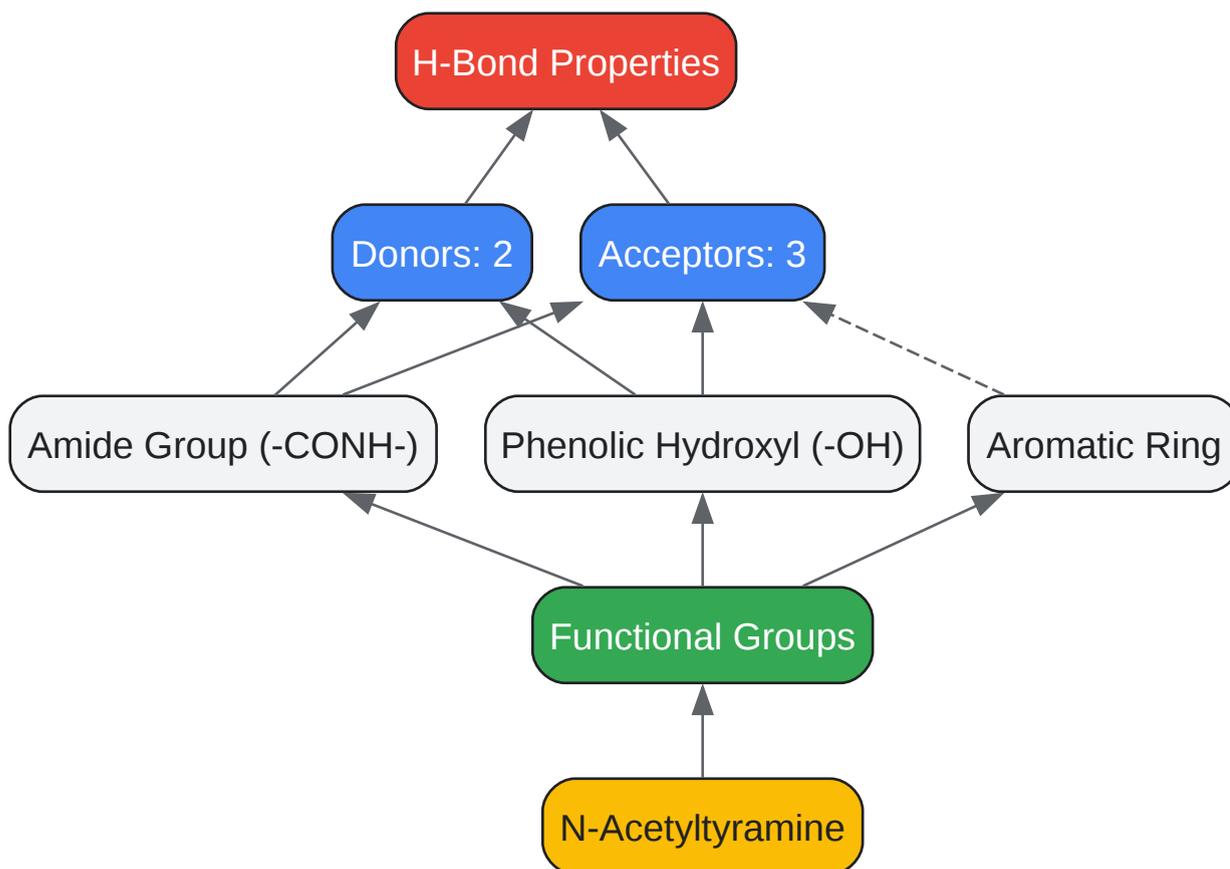
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**N-Acetyltyramine** is a biological compound with reported activity as a **quorum-sensing inhibitor** and an agent that reverses drug resistance in leukemia cells [1]. Its molecular structure is key to its function.

The table below summarizes its fundamental properties and calculated hydrogen bonding potential based on its functional groups [1]:

Property	Description
Chemical Name	N-Acetyltyramine
CAS Registry Number	1202-66-0 [1]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub> [1]
Molecular Weight	179.22 g/mol [1]
SMILES Notation	CC(=O)Nc1ccc(O)cc1 [1]
Functional Groups	Phenolic Hydroxyl (-OH), Amide (-CONH-), Aromatic Ring
H-Bond Donors	2 (Phenolic -OH, Amide -NH-)
H-Bond Acceptors	3 (Carbonyl O, Phenolic O, Amide N)

The following diagram illustrates the molecular structure and highlights the key functional groups involved in hydrogen bonding, based on the SMILES notation [1]:



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Diagram illustrating **N-Acetyltyramine's** functional groups and their contribution to its hydrogen-bonding capacity.

## Analytical & Experimental Context

While explicit protocols for analyzing **N-acetyltyramine's** hydrogen bonding are not available in the search results, the following context from related research can guide your experimental design.

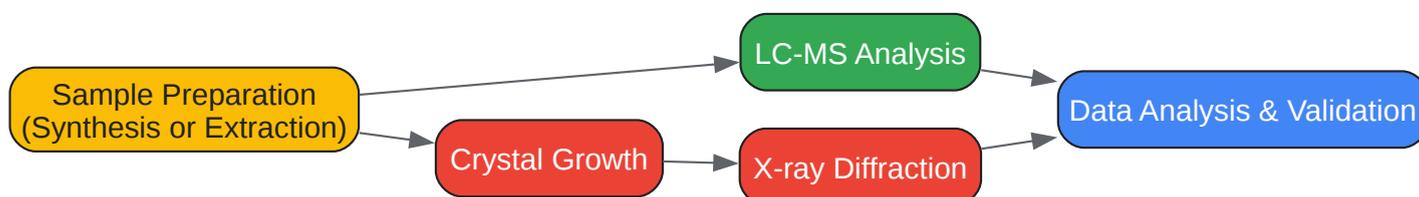
- Research Significance: **N-acetyltyramine-O-glucuronide (NATOG)**, a metabolite of **N-acetyltyramine**, has been identified as a specific biomarker for active **Onchocerciasis (river blindness) infections** [2]. This underscores the biological relevance of the **N-acetyltyramine** structure.

- Analytical Techniques: **The validation of NATOG was performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) [2].** This technique is critical for separating, identifying, and quantifying such compounds in complex biological samples like human urine.
- Crystallographic Evidence: **Although not for N-acetyltyramine itself, a study on a similar sugar derivative,  $\beta$ -d-ribose, provides a methodological reference. It used single-crystal X-ray diffraction** to definitively characterize molecular conformation and hydrogen-bonding interactions (O-H...O, N-H...O, and C-H...O), forming interconnected chains in the crystal lattice [3]. This is the gold-standard method for experimentally determining hydrogen-bonding networks.

## A Guide for Experimental Protocol Deconstruction

Based on the available information and standard practices, here is a generalized framework for the key experiments you would need. Specific details like buffer compositions, instrument parameters, and software for analysis must be defined from primary literature.

The following chart outlines the high-level workflow for characterizing **N-acetyltyramine**:



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A proposed high-level workflow for the analytical and structural characterization of **N-acetyltyramine**.

### Table: Key Experimental Areas and Methodologies

Experimental Goal	Recommended Methodology	Key Steps & Considerations
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| **Compound Identification & Quantification** | **Liquid Chromatography-Mass Spectrometry (LC-MS) [2]** | 1. **Sample Preparation:** Extract from biological matrix (e.g., urine, cell culture). 2. **Chromatography:** Separate using a C18 column with a water/acetonitrile gradient. 3. **Mass Detection:** Use ESI in positive

mode to detect molecular ion  $[M+H]^+$  ( $m/z$  180.1 for  $C_{10}H_{13}NO_2$ ). || **Structural Confirmation & H-Bond Mapping | Single-Crystal X-ray Diffraction (XRD) [3]** | 1. **Crystallization:** Grow a high-quality single crystal via vapor diffusion or slow evaporation. 2. **Data Collection:** Measure diffraction intensity at low temperature (e.g., 100K). 3. **Structure Solution:** Solve and refine the structure to determine atomic positions and H-bond geometries (distances and angles). || **Theoretical H-Bond Propensity | Computational Chemistry** | 1. **Molecular Modeling:** Optimize geometry using software (e.g., Gaussian, Schrodinger). 2. **Surface Analysis:** Calculate molecular electrostatic potential (MEP) surfaces. 3. **Energy Calculation:** Predict H-bond strength and interaction sites. |

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## References

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To cite this document: Smolecule. [N-Acetyltyramine: Structure & Hydrogen Bonding Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b589391#n-acetyltyramine-hydrogen-bond-donor-acceptor-count>]

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**Address:** Ontario, CA 91761, United States

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